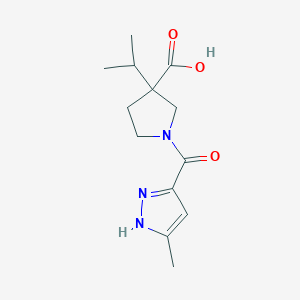![molecular formula C11H17N3S B6634251 N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a thian-based molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain.
Mécanisme D'action
The mechanism of action of N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques in the brain, which may contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has been shown to have a range of biochemical and physiological effects. In addition to its activity against cancer cells and potential as a treatment for Alzheimer's disease, it has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes that are involved in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine in lab experiments is its high purity and yield, which makes it a reliable and consistent reagent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine. One area of focus is the development of anticancer drugs based on its activity against cancer cells. Another area of focus is the development of treatments for Alzheimer's disease based on its ability to inhibit the formation of amyloid plaques in the brain. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine has been achieved using several methods. One of the most common methods is the reaction of 4-thianone with 1-ethenylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-thianone with 1-ethenylpyrazole in the presence of a catalyst such as palladium on carbon. Both of these methods have been successful in producing N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine with high yield and purity.
Propriétés
IUPAC Name |
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-14-9-10(8-13-14)7-12-11-3-5-15-6-4-11/h2,8-9,11-12H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASNQRMLDDTVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)CNC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)
![2-[(2-Chloro-4-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634179.png)
![3-[(2-Chloro-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6634186.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)

![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-phenylmethanamine](/img/structure/B6634219.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)
